Phenylmethanesulfonyl chloride
Overview
Description
Scientific Research Applications
Phenylmethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used in the synthesis of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Utilized in the development of drugs, particularly sulfonamide-based antibiotics.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
Phenylmethanesulfonyl chloride is considered hazardous. It is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Relevant Papers
This compound has been mentioned in various studies. For instance, it has been used in reactions with triethylamine in methylene chloride or ether to yield trans-stilbene and cis diphenylethylene sulfone . Its reaction with 1,1-bis(diethylamino)ethane has also been studied .
Mechanism of Action
Target of Action
Phenylmethanesulfonyl chloride, also known as PMSF, primarily targets serine proteases , including trypsin, chymotrypsin, thrombin, and papain . These proteases play crucial roles in various biological processes, including digestion, immune response, and blood clotting.
Mode of Action
PMSF is a protease inhibitor that reacts specifically with the active site serine residue in serine hydrolases This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .
Pharmacokinetics
It is known that pmsf is effective in most protein solutions at a final concentration of 01 to 1 mM .
Action Environment
The action of PMSF can be influenced by various environmental factors. For instance, the effectiveness of PMSF can be affected by the pH and temperature of the solution, as well as the presence of other substances that may interact with PMSF or its target proteases. Furthermore, PMSF is known to be unstable in aqueous solutions and rapidly loses its activity .
Biochemical Analysis
Biochemical Properties
Phenylmethanesulfonyl chloride reacts with triethylamine in methylene chloride or ether to yield trans-stilbene and cis diphenylethylene sulfone . Its reaction with 1,1-bis(diethylamino)ethane has also been studied
Cellular Effects
It is known to be reactive and can interact with various biomolecules, potentially influencing cell function
Molecular Mechanism
This compound is known to react with triethylamine to yield trans-stilbene and cis diphenylethylene sulfone This suggests that it can participate in biochemical reactions and interact with other molecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethanesulfonyl chloride can be synthesized via the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide as the oxidizing agent. The reaction is typically carried out in acetonitrile at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenylmethanesulfonic acid using thionyl chloride or sulfuryl chloride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Phenylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with amines to form sulfonamides.
Elimination Reactions: It can undergo elimination to form sulfene intermediates.
Addition Reactions: It reacts with alkenes to form sulfonylated products.
Common Reagents and Conditions:
Triethylamine: Used in nucleophilic substitution reactions.
Methylene Chloride or Ether: Common solvents for these reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfene Intermediates: Formed during elimination reactions.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with the formula CH3SO2Cl.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with the formula C6H5SO2Cl.
Uniqueness: Phenylmethanesulfonyl chloride is unique due to its aliphatic nature combined with the presence of a phenyl group, which enhances its reactivity and makes it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
phenylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKWDDSKCRNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062071 | |
Record name | Benzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | alpha-Toluenesulfonyl chloride | |
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CAS No. |
1939-99-7 | |
Record name | Benzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1939-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenemethanesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmethanesulfonyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41894 | |
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Record name | Benzenemethanesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenemethanesulfonyl chloride | |
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Record name | Toluene-α-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.107 | |
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Record name | BENZENEMETHANESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7C8MSX2P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phenylmethanesulfonyl chloride has the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. While spectroscopic data isn't explicitly provided in the abstracts, it's a well-characterized compound. Common spectroscopic techniques for its characterization include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
A: this compound reacts with tertiary amines through a variety of pathways depending on the reaction conditions and the specific amine used. In some cases, it leads to the formation of sulfenes. For instance, with triethylamine in methylene chloride or ether, it primarily yields trans-stilbene and cis-diphenylethylene sulfone []. In cyclohexane, the same reactants predominantly form a mixture of cis- and trans-oxythiobenzoyl chlorides []. This highlights the influence of solvent on reaction outcomes.
A: Yes, this compound can be employed in the synthesis of C-glycosides. Specifically, its desulfitative Stille coupling with protected tinglycals provides precursors for benzyl C-glycosides []. This palladium-catalyzed cross-coupling reaction offers an effective route to access these valuable compounds.
A: Research indicates that phenylmethanesulfonyl fluoride, a closely related compound, acts as a potent inhibitor of penicillin amidase from Escherichia coli. It binds covalently to the enzyme in a 1:1 molar ratio []. this compound and other derivatives also demonstrate inhibitory effects on this enzyme, though weaker than the fluoride counterpart []. This suggests its potential use in investigating enzyme mechanisms and developing potential inhibitors.
ANone: The presence of the sulfonyl chloride group (-SO₂Cl) makes this compound electrophilic. This group readily undergoes nucleophilic attack, which explains its reactivity with nucleophiles like tertiary amines. Additionally, the benzyl group (C₆H₅CH₂-) can stabilize intermediates formed during reactions, influencing the reaction pathway.
A: Beyond C-glycoside synthesis, this compound participates in other palladium-catalyzed Stille cross-coupling reactions []. Notably, it reacts with aryl, heteroaryl, and alkenylstannanes in the presence of specific catalysts, leading to desulfitation and the formation of new C-C bonds []. This method expands the utility of this compound in synthetic organic chemistry.
A: Yes, this compound reacts with triphenylphosphine in the presence of triethylamine to produce benzyltriphenylphosphonium salts []. This reaction is significant as it represents an early example of a sulfene reacting with a trivalent phosphorus compound [].
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